

CW-3308: A Technical Guide to a Potent and Selective BRD9 Degradator

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Compound of Interest

Compound Name: CW-3308
Cat. No.: B15621573

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This technical guide provides an in-depth overview of the chemical properties and synthesis of **CW-3308**, a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain-containing protein 9 (BRD9). **CW-3308** has emerged as a significant research tool and a promising therapeutic candidate, particularly in the context of BRD9-dependent malignancies such as synovial sarcoma and rhabdoid tumors.^{[1][2]}

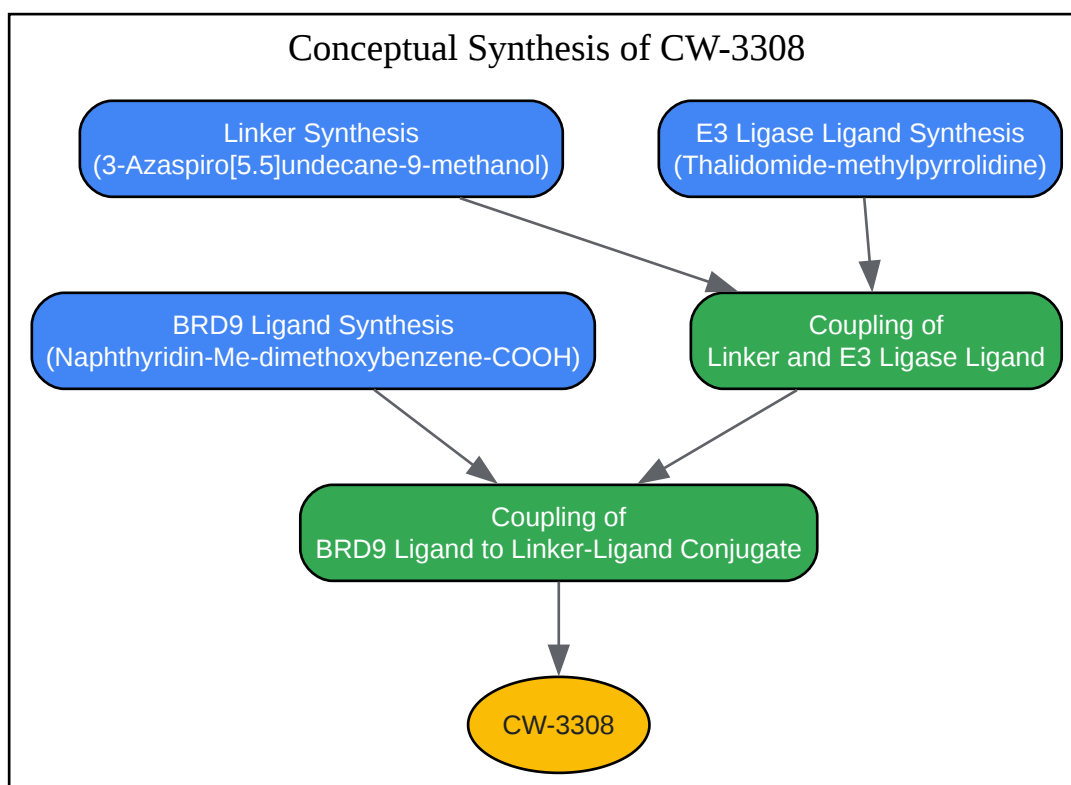
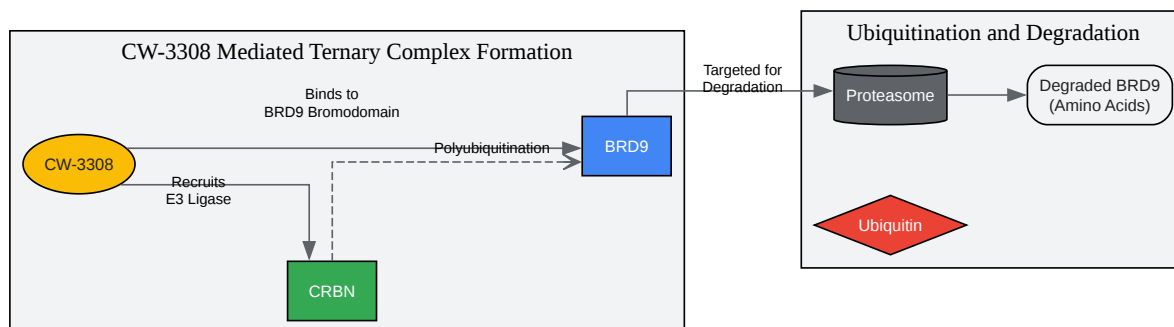
Core Chemical Properties

CW-3308 is a complex small molecule meticulously designed to engage both BRD9 and the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the targeted degradation of BRD9.^[3] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-6-((3-(4-(2-ethyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)-2,6-dimethoxybenzoyl)-3-azaspiro[5.5]undecan-9-yl)methyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione	[4]
Chemical Formula	C45H48N6O8	[4]
Molecular Weight	800.91 g/mol	[4]
Exact Mass	800.3534	[4]
Elemental Analysis	C, 67.48%; H, 6.04%; N, 10.49%; O, 15.98%	[4]
CAS Number	3055592-99-6	[4]

Mechanism of Action: Targeted Protein Degradation

CW-3308 functions as a heterobifunctional molecule, bridging BRD9 and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the target protein entirely.



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References

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